Cas no 2228414-84-2 (4-(3-amino-2-hydroxypropyl)-3-chlorophenol)

4-(3-Amino-2-hydroxypropyl)-3-chlorophenol is a chlorinated phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural properties, including the presence of reactive sites (amine, hydroxyl, and chloro substituents), enable selective modifications for the development of specialized derivatives. The compound's stability under controlled conditions and its potential for further functionalization enhance its utility in medicinal chemistry, particularly in the design of bioactive molecules. Its balanced hydrophilicity and lipophilicity contribute to favorable solubility profiles, facilitating its use in various reaction environments. This compound is particularly valued for its role in synthesizing targeted therapeutic agents and fine chemicals.
4-(3-amino-2-hydroxypropyl)-3-chlorophenol structure
2228414-84-2 structure
商品名:4-(3-amino-2-hydroxypropyl)-3-chlorophenol
CAS番号:2228414-84-2
MF:C9H12ClNO2
メガワット:201.650081634521
CID:6313897
PubChem ID:165682623

4-(3-amino-2-hydroxypropyl)-3-chlorophenol 化学的及び物理的性質

名前と識別子

    • 4-(3-amino-2-hydroxypropyl)-3-chlorophenol
    • 2228414-84-2
    • EN300-1991420
    • インチ: 1S/C9H12ClNO2/c10-9-4-7(12)2-1-6(9)3-8(13)5-11/h1-2,4,8,12-13H,3,5,11H2
    • InChIKey: FJOLEAINZUDPDZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1CC(CN)O)O

計算された属性

  • せいみつぶんしりょう: 201.0556563g/mol
  • どういたいしつりょう: 201.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

4-(3-amino-2-hydroxypropyl)-3-chlorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1991420-5.0g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
5g
$3687.0 2023-06-01
Enamine
EN300-1991420-1.0g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
1g
$1272.0 2023-06-01
Enamine
EN300-1991420-2.5g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
2.5g
$2492.0 2023-09-16
Enamine
EN300-1991420-0.1g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
0.1g
$1119.0 2023-09-16
Enamine
EN300-1991420-1g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
1g
$1272.0 2023-09-16
Enamine
EN300-1991420-10.0g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
10g
$5467.0 2023-06-01
Enamine
EN300-1991420-0.5g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
0.5g
$1221.0 2023-09-16
Enamine
EN300-1991420-0.05g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
0.05g
$1068.0 2023-09-16
Enamine
EN300-1991420-0.25g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
0.25g
$1170.0 2023-09-16
Enamine
EN300-1991420-10g
4-(3-amino-2-hydroxypropyl)-3-chlorophenol
2228414-84-2
10g
$5467.0 2023-09-16

4-(3-amino-2-hydroxypropyl)-3-chlorophenol 関連文献

4-(3-amino-2-hydroxypropyl)-3-chlorophenolに関する追加情報

Comprehensive Overview of 4-(3-amino-2-hydroxypropyl)-3-chlorophenol (CAS No. 2228414-84-2): Properties, Applications, and Research Insights

4-(3-amino-2-hydroxypropyl)-3-chlorophenol (CAS No. 2228414-84-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound combines a phenol backbone with an amino-hydroxypropyl side chain and a chloro substituent, making it a versatile intermediate for drug synthesis and material science applications. Its molecular formula, C9H12ClNO2, reflects a balance of hydrophilicity and lipophilicity, which is critical for bioavailability in medicinal chemistry.

Recent studies highlight the growing interest in chlorophenol derivatives like this compound, particularly for their potential in targeted drug delivery systems and enzyme inhibition. Researchers are exploring its role as a building block for small-molecule therapeutics, especially in oncology and neurology. The presence of both amino and hydroxy functional groups allows for facile derivatization, enabling the creation of libraries of analogs for high-throughput screening.

From a synthetic chemistry perspective, 4-(3-amino-2-hydroxypropyl)-3-chlorophenol is often synthesized via nucleophilic aromatic substitution or reductive amination pathways. Its chlorophenol moiety provides an electrophilic center for further modifications, while the 2-hydroxypropyl chain enhances solubility—a key consideration for formulation development. Analytical techniques such as HPLC-MS and NMR spectroscopy are typically employed to characterize its purity and confirm structural integrity.

In the context of green chemistry, this compound has been investigated for its potential in biodegradable polymer synthesis. The hydroxypropyl segment can serve as a linker for polyester or polyurethane formation, aligning with the industry's shift toward sustainable materials. Furthermore, its phenolic antioxidant properties are being studied for applications in cosmetic preservatives and food packaging additives, addressing consumer demand for safer alternatives to synthetic preservatives.

The pharmacological profile of CAS No. 2228414-84-2 remains an active area of exploration. Preliminary data suggest interactions with G-protein-coupled receptors (GPCRs), which could explain its potential in neuroprotective applications. Computational modeling studies indicate that the 3-chlorophenol group may contribute to binding affinity at specific enzyme active sites, sparking interest in structure-activity relationship (SAR) analyses. These findings position the compound as a candidate for precision medicine approaches.

Industrial applications of 4-(3-amino-2-hydroxypropyl)-3-chlorophenol extend to agrochemicals, where its derivatives show promise as plant growth regulators. The chloro and amino functionalities may enhance systemic mobility in plants, a feature valuable for developing next-generation crop protection agents. However, rigorous ecotoxicological assessments are ongoing to ensure environmental safety—a priority for regulatory compliance and ESG (Environmental, Social, and Governance) metrics.

Quality control protocols for this compound emphasize ICH guidelines, with strict limits on residual solvents and heavy metals. Stability studies under varying pH and temperature conditions confirm its suitability for long-term storage, a critical factor for commercial distribution. Suppliers typically provide certificates of analysis (CoA) detailing parameters like assay purity (often ≥98%) and chromatographic profiles to meet GMP standards.

Emerging trends in AI-driven drug discovery have incorporated CAS No. 2228414-84-2 into virtual screening databases. Machine learning models trained on its molecular descriptors predict favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, accelerating hit identification. This aligns with the pharmaceutical industry's focus on computational chemistry to reduce R&D timelines and costs.

For researchers sourcing this compound, key considerations include supplier reliability, batch-to-batch consistency, and scalability of synthesis routes. Custom isotope-labeled versions (e.g., 13C or 15N) are increasingly available for metabolic tracing studies, reflecting advancements in analytical biochemistry tools. Storage recommendations typically advise protection from light and moisture to prevent degradation.

In conclusion, 4-(3-amino-2-hydroxypropyl)-3-chlorophenol represents a multifaceted compound bridging medicinal chemistry, materials science, and agricultural technology. Its evolving applications underscore the importance of interdisciplinary collaboration to unlock its full potential while adhering to safety and sustainability principles shaping modern chemical innovation.

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